T-3256336

cIAP1 XIAP Potency

T-3256336 is a well-characterized, orally bioavailable IAP antagonist with balanced cIAP1/2 and XIAP inhibition. Its unique PK profile—including P-gp susceptibility and food effect—enables precise DDI modeling, while validated in vivo efficacy in MDA-MB-231 xenograft models (T/C -53%) makes it an ideal positive control and tool compound for apoptosis pathway dissection. Ensure reproducible results with this high-purity reference compound.

Molecular Formula C31H45F2N5O5
Molecular Weight 605.7 g/mol
Cat. No. B611103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-3256336
SynonymsT-3256336;  T 3256336;  T3256336; 
Molecular FormulaC31H45F2N5O5
Molecular Weight605.7 g/mol
Structural Identifiers
SMILESCCOC1CC2CN(C(CN2C1)C(=O)NC3CCOC4=CC=CC=C34)C(=O)C(C5CCC(CC5)(F)F)NC(=O)C(C)NC
InChIInChI=1S/C31H45F2N5O5/c1-4-42-22-15-21-16-38(30(41)27(36-28(39)19(2)34-3)20-9-12-31(32,33)13-10-20)25(18-37(21)17-22)29(40)35-24-11-14-43-26-8-6-5-7-23(24)26/h5-8,19-22,24-25,27,34H,4,9-18H2,1-3H3,(H,35,40)(H,36,39)/t19-,21+,22+,24+,25-,27-/m0/s1
InChIKeyWQLHYSFOEZZZDD-QAPMSZJWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





T-3256336 Procurement Guide: Technical Specifications and Molecular Identity


T-3256336 (CAS: 1266227-69-3) is a synthetically derived, orally bioavailable small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAP) family [1]. It is characterized by its octahydro-pyrrolo[1,2-a]pyrazine core structure, a molecular formula of C31H45F2N5O5, and a molecular weight of 605.72 g/mol . Its primary mechanism involves selective binding to and antagonism of the cellular IAP-1 (cIAP1), cIAP-2, and X-linked IAP (XIAP) proteins .

T-3256336 and the Risks of Generic IAP Antagonist Substitution: A Procurement Perspective


The IAP antagonist class exhibits significant inter-compound variability in target selectivity profiles, pharmacokinetic (PK) properties, and susceptibility to efflux transporters like P-glycoprotein (P-gp). For instance, T-3256336 demonstrates a specific affinity profile for cIAP1, cIAP2, and XIAP [1], which may differ from other clinical-stage antagonists like LCL-161 or AT-406. Moreover, T-3256336's oral absorption is demonstrably influenced by intestinal P-gp and food intake, leading to nonlinear PK [2]. These factors preclude the assumption of functional equivalence or simple interchangeability between different IAP antagonists in experimental or translational settings, making precise compound selection critical for data reproducibility.

T-3256336 Quantitative Evidence: Potency, Selectivity, and In Vivo Performance Data


T-3256336's Balanced cIAP1/XIAP Inhibitory Profile Versus IAP Antagonist Peers

T-3256336 displays a balanced inhibitory profile against cIAP1 (IC50 = 1.3 nM) and XIAP (IC50 = 200 nM), along with cIAP2 (IC50 = 2.2 nM) . In comparison, the clinical-stage IAP antagonist AT-406 exhibits Kis of 1.9 nM for cIAP1 and 66.4 nM for XIAP, representing a weaker relative XIAP affinity . This difference in the relative ratio of cIAP1 to XIAP inhibition could be a key differentiator for researchers investigating mechanisms where dual blockade is required.

cIAP1 XIAP Potency

T-3256336 Tumor Regression Efficacy in MDA-MB-231 Breast Cancer Xenograft Model

In an MDA-MB-231-Luc breast cancer xenograft mouse model, T-3256336 administered at 30 mg/kg resulted in significant tumor regression, quantified as a T/C ratio of -53% [1]. This indicates that the treated tumors shrank to less than half the volume of the control group tumors. This level of in vivo regression provides a concrete benchmark for comparing its efficacy to other IAP antagonists in similar preclinical models.

Breast Cancer Xenograft In Vivo Efficacy

Impact of P-glycoprotein (P-gp) Efflux on T-3256336 Oral Bioavailability

The oral absorption of T-3256336 is significantly limited by the intestinal efflux transporter P-glycoprotein (P-gp). Co-administration of the P-gp inhibitor elacridar with T-3256336 (3 mg/kg) in rats resulted in a 5-fold increase in the intestinal absorption fraction (FaFg) [1]. This finding directly contrasts with the profile of analogs like compound 50 (a hexahydropyrazino[1,2-a]indole derivative), which was specifically designed to have improved membrane permeability and low MDR1 substrate potential [2].

Pharmacokinetics Bioavailability P-glycoprotein

Food Effect on T-3256336 Pharmacokinetics

The oral bioavailability of T-3256336 is subject to a significant negative food effect. In rats, the Area Under the Curve (AUC) for T-3256336 was found to be 3-fold lower when administered under fed conditions compared to fasted conditions [1]. This property is a critical differentiator from other IAP antagonists that may have more consistent oral PK profiles, and it must be controlled for in any in vivo study design.

Pharmacokinetics Food Effect Oral Absorption

Recommended Applications for T-3256336 in Oncology Research and Drug Discovery


In Vivo Efficacy Studies in Breast Cancer Models

T-3256336 is an established positive control or lead compound for in vivo oncology studies, particularly in MDA-MB-231 breast cancer xenograft models. Researchers can utilize its well-documented ability to induce tumor regression (T/C: -53% at 30 mg/kg) [1] to benchmark the performance of novel IAP-targeting therapies or combination regimens. However, its known P-gp susceptibility and significant food effect necessitate strict control of dosing protocols and animal handling to ensure data reproducibility [2].

Investigating Mechanisms of IAP Antagonism and TNFα Signaling

Due to its balanced inhibitory profile against cIAP1 (IC50=1.3 nM), cIAP2 (IC50=2.2 nM), and XIAP (IC50=200 nM) , T-3256336 serves as a valuable tool compound for dissecting the differential roles of IAP proteins in apoptosis regulation. Its mechanism is linked to TNFα production [3], making it suitable for studies exploring the interplay between IAP antagonism and extrinsic apoptotic pathways, or for identifying biomarkers of sensitivity in cancer cell lines.

PK/PD Relationship Studies with an Efflux Transporter Substrate

T-3256336 is an ideal probe for studying the impact of P-glycoprotein (P-gp) on the pharmacokinetics and pharmacodynamics of an orally administered drug. Its 5-fold increase in intestinal absorption upon P-gp inhibition with elacridar [4] and its 3-fold reduced exposure in the fed state [5] provide a clear, quantifiable model for investigating transporter-mediated drug-drug interactions (DDIs) and the influence of food on oral bioavailability in a preclinical setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for T-3256336

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.